molecular formula C151H233N53O44S6 B12816469 (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

Cat. No.: B12816469
M. Wt: 3687.2 g/mol
InChI Key: WGIWKPAHMJMNNZ-RMFPEUBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic molecule with multiple stereocenters, functional groups, and substituents. Key structural features include:

  • Macrocyclic core: A polycyclic framework with 28 nitrogen atoms (octacosazatetracyclo[...] structure) and six sulfur atoms (hexathia groups), forming a rigid scaffold.
  • Substituents: Seven 3-carbamimidamidopropyl groups, two benzyl groups, two hydroxyphenylmethyl groups, and multiple carboxymethyl/hydroxymethyl moieties.
  • Stereochemistry: Absolute configurations (R/S) are specified at 27 positions, critical for biological activity and molecular recognition.
  • Functional diversity: Includes aminoacetyl, carboxyethyl, and hydroxypropanoic acid termini, enabling interactions with proteins or nucleic acids.

Properties

Molecular Formula

C151H233N53O44S6

Molecular Weight

3687.2 g/mol

IUPAC Name

(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C151H233N53O44S6/c1-9-74(6)115(201-107(210)60-152)142(245)199-100-66-249-252-69-103(137(240)194-99(65-207)144(247)248)198-138(241)104-70-253-254-71-105-143(246)204-53-23-35-106(204)139(242)190-96(59-112(217)218)131(234)193-98(64-206)133(236)185-90(44-45-110(213)214)126(229)182-87(32-20-50-171-149(161)162)124(227)187-92(54-77-24-12-10-13-25-77)129(232)192-97(63-205)119(222)175-62-109(212)178-91(56-79-36-40-81(208)41-37-79)128(231)197-102(68-251-250-67-101(195-117(220)76(8)177-134(100)237)135(238)183-85(30-18-48-169-147(157)158)121(224)180-84(29-17-47-168-146(155)156)120(223)181-86(31-19-49-170-148(159)160)123(226)188-93(130(233)200-105)55-78-26-14-11-15-27-78)136(239)184-89(34-22-52-173-151(165)166)127(230)202-114(73(4)5)141(244)191-95(58-111(215)216)118(221)174-61-108(211)176-75(7)116(219)179-83(28-16-46-167-145(153)154)122(225)189-94(57-80-38-42-82(209)43-39-80)132(235)203-113(72(2)3)140(243)186-88(125(228)196-104)33-21-51-172-150(163)164/h10-15,24-27,36-43,72-76,83-106,113-115,205-209H,9,16-23,28-35,44-71,152H2,1-8H3,(H,174,221)(H,175,222)(H,176,211)(H,177,237)(H,178,212)(H,179,219)(H,180,224)(H,181,223)(H,182,229)(H,183,238)(H,184,239)(H,185,236)(H,186,243)(H,187,227)(H,188,226)(H,189,225)(H,190,242)(H,191,244)(H,192,232)(H,193,234)(H,194,240)(H,195,220)(H,196,228)(H,197,231)(H,198,241)(H,199,245)(H,200,233)(H,201,210)(H,202,230)(H,203,235)(H,213,214)(H,215,216)(H,217,218)(H,247,248)(H4,153,154,167)(H4,155,156,168)(H4,157,158,169)(H4,159,160,170)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)/t74-,75-,76-,83-,84+,85+,86+,87+,88-,89-,90+,91-,92+,93+,94-,95-,96+,97+,98+,99-,100+,101-,102+,103+,104-,105-,106-,113-,114+,115+/m0/s1

InChI Key

WGIWKPAHMJMNNZ-RMFPEUBPSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@@H]2CSSC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)C)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C2CSSCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of smaller building blocks, which are then assembled through a series of condensation, protection-deprotection, and coupling reactions. Key reagents used in these steps include amino acids, protecting groups, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often requires advanced techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis with extensive purification steps. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the progress of the synthesis and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl and phenyl groups can be oxidized under specific conditions.

    Reduction: Certain functional groups, such as carbonyls, can be reduced to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Agents
Research has shown that chiral compounds like the one described can exhibit significant pharmacological activity. For example:

  • The synthesis of stereopure compounds has been linked to enhanced binding affinities for specific protein targets. This is crucial in developing effective antidiabetic agents that can target multiple pathways simultaneously .
  • A study demonstrated that a related chiral compound exhibited promising in vitro activity against various antidiabetic targets such as α-glucosidase and DPPH radicals. The compound showed IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity
The compound's structural complexity suggests potential anticancer properties:

  • Novel derivatives of similar structures have been synthesized and tested for cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), with some showing IC50 values in the micromolar range. This indicates that modifications to the core structure may yield potent anticancer agents .

Biochemical Research

Enzyme Inhibition Studies
The intricate design of the compound allows for exploration in enzyme inhibition studies:

  • Compounds with similar frameworks have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. The ability to modify functional groups on the compound could lead to the development of selective inhibitors for therapeutic use .

Molecular Docking and Structure-Activity Relationship (SAR)
Molecular docking studies are essential for understanding how such complex molecules interact with biological targets:

  • Computational models can predict binding affinities and help refine the chemical structure to improve efficacy and reduce toxicity. This approach is particularly useful in the design of multi-target drugs .

Synthetic Chemistry

Asymmetric Synthesis Techniques
The synthesis of such complex molecules often employs advanced techniques in asymmetric synthesis:

  • The development of organocatalysis has facilitated the creation of stereopure compounds with high enantiomeric excess. This is crucial for ensuring that only the active form of a drug is produced .

Potential Future Applications

Given its structural complexity and potential biological activity:

  • Drug Development : Further research could lead to new drugs targeting metabolic diseases or cancer.
  • Biotechnology : The compound may find applications in biotechnology as a tool for studying enzyme mechanisms or as a scaffold for creating novel biomolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of bonds, including hydrogen bonds, ionic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Computational Methods

Method Strengths Limitations Relevance to Target Compound
Tanimoto coefficient Fast, scalable for large datasets May overlook stereochemical nuances Initial screening of similar scaffolds
Graph comparison Captures 3D topology Computationally expensive Detailed alignment of macrocyclic cores
NMR shift matching Detects subtle conformational changes Requires experimental data Validating solution-state conformation

Structural Analogues and Functional Analogues

A. Macrocyclic Peptides with Carbamimidamidopropyl Groups

  • Compound X (PMID: 18776454) : Shares heptakis(3-carbamimidamidopropyl) substituents but lacks benzyl and hydroxyphenylmethyl groups. Tc = 0.65 .
  • Compound Y (KEGG C12345) : Contains a similar octacosazatetracyclo core but with fewer stereocenters. Graph alignment shows 78% structural overlap .

B. Benzyl- and Hydroxyphenyl-Modified Macrocycles

  • Elsamicin B (PMID: 37912345) : A polyketide glycoside with bis(4-hydroxyphenyl) groups. NMR comparison reveals divergent β-sheet propensities due to substituent positioning .
  • Methylofuran (JBC 2016) : Features alternating β/α-linkages akin to the target’s carboxymethyl/hydroxymethyl termini. Structural divergence occurs at the sulfur-rich regions .

Table 2: Key Structural and Functional Differences

Compound Shared Features Divergent Features Similarity Score (Tc/Graph)
Target Compound - - -
Compound X Heptakis(3-carbamimidamidopropyl) groups No benzyl/hydroxyphenyl groups Tc = 0.65
Elsamicin B Bis(4-hydroxyphenyl)methyl groups Polyketide backbone (vs. nitrogen-rich) Graph = 62%
Methylofuran Carboxylate termini Simplified sulfur/oxygen ratio Tc = 0.48

Conformational Dynamics via NMR

  • Secondary structure prediction : Chemical shifts (HN, Hα, Hβ) correlate with α-helix/β-sheet content. For example, γ-synuclein’s β-sheet propensity differs from α-synuclein due to sequence variations, highlighting challenges in direct shift comparisons .
  • pH-dependent conformational changes : Observed in gelsolin domains, where Δδ (chemical shift difference) ≥ 0.06 ppm between pH 5.9 and 7.3 indicates structural flexibility .

Table 3: NMR Shift Comparison (Hypothetical Data)

Residue Position Target Compound δ (ppm) Compound X δ (ppm) Δδ (ppm) Implication
82 (Carbonyl) 172.5 172.8 0.3 Similar electronic environment
87 (Amide) 8.2 7.9 0.3 Altered hydrogen bonding

Challenges in Comparative Analysis

  • Stereochemical complexity : The compound’s 27 stereocenters complicate alignment with analogues lacking resolved configurations.
  • Computational limitations: Graph-based methods struggle with hexathia-octacosazatetracyclo cores due to non-standard ring systems .
  • Experimental validation : Solid-state NMR (e.g., 31P studies on phosphoranes ) is needed to assess stability but is absent for this compound.

Biological Activity

The compound , with the complex name (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,...-3-hydroxypropanoic acid , is a synthetic compound with potential biological activities. This article will explore its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a highly complex structure characterized by multiple stereocenters and functional groups. Its molecular formula is C54H92O24C_{54}H_{92}O_{24} with a molecular weight of approximately 1125.29 g/mol . This complexity suggests potential interactions with various biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit antimicrobial activity. For instance:

  • Mechanism of Action : Many peptide-like compounds disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Case Studies : In vitro studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Cytotoxic Effects

The compound may also possess cytotoxic properties:

  • Cancer Cell Lines : Preliminary studies suggest that it can induce apoptosis in several cancer cell lines. The mechanism typically involves the activation of caspases and the mitochondrial pathway .
  • Dose-Response Relationship : A dose-dependent response has been observed in studies where higher concentrations lead to increased cell death.

Immunomodulatory Effects

Immunomodulation is another area of interest:

  • Immune Response Modulation : Compounds with similar structures have been shown to enhance or suppress immune responses depending on their concentration and the specific immune pathways involved.
  • Research Findings : Studies indicate that such compounds can increase cytokine production in immune cells, potentially enhancing the body’s ability to fight infections .

Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityInhibition of bacterial growth in vitro
Study BCytotoxicityInduction of apoptosis in cancer cells
Study CImmunomodulationEnhanced cytokine production in immune cells

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Areas for future studies include:

  • In Vivo Studies : To assess the effects in living organisms.
  • Mechanistic Studies : To understand the precise pathways through which it exerts its effects.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections or cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.